molecular formula C21H19N5O2 B5565757 1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No. B5565757
M. Wt: 373.4 g/mol
InChI Key: FLHUAERBSZTSSP-UHFFFAOYSA-N
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Description

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It’s a colorless oil that melts just above room temperature . Quinoxaline derivatives are used as dyes, pharmaceuticals, and antibiotics .


Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .


Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoxalines undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

Quinoxaline has a molar mass of 130.150 g·mol−1, a melting point of 29-32 °C, and a boiling point of 220 to 223 °C .

Scientific Research Applications

Synthesis and Characterization

  • A study by Rajesh et al. (2012) described the multi-component, 1,3-dipolar cycloaddition reactions for the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles in ionic liquid. This research highlights the synthesis of a library of novel spiroheterocycles, which may include compounds with similar structural motifs to the chemical of interest, showcasing their potential applications in developing new materials or biologically active molecules (Rajesh, Bala, & Perumal, 2012).

  • Moghaddam-manesh et al. (2020) conducted synthesis, characterization, and antimicrobial evaluation of novel 6'-Amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives. This research offers insights into the antimicrobial applications of spiro compounds related to the structure , indicating a potential direction for the development of new antimicrobial agents (Moghaddam-manesh, Ghazanfari, Sheikhhosseini, & Akhgar, 2020).

  • Dandia, Gautam, & Jain (2007) presented an efficient synthesis of fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] by nonconventional methods. Their research emphasizes the role of fluorine atoms in modifying the properties of spiro compounds, potentially opening avenues for their application in medicinal chemistry and material science (Dandia, Gautam, & Jain, 2007).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards of quinoxaline derivatives can vary widely depending on their specific structure. For example, Piperidine, a related compound, is classified as highly flammable and toxic if swallowed or in contact with skin .

properties

IUPAC Name

1'-(quinoxaline-5-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-19(14-4-3-7-17-18(14)23-11-10-22-17)26-12-8-21(9-13-26)20(28)24-15-5-1-2-6-16(15)25-21/h1-7,10-11,25H,8-9,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHUAERBSZTSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=C5C(=CC=C4)N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

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